3-(3-Methylphenyl)azetidin-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

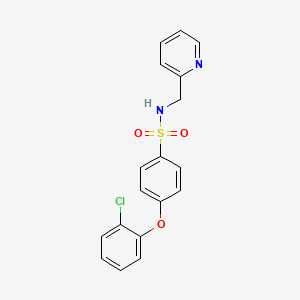

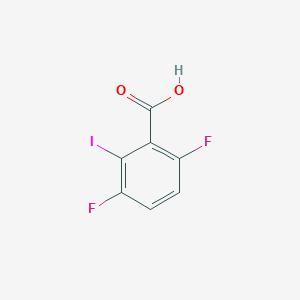

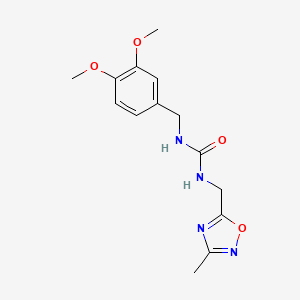

“3-(3-Methylphenyl)azetidin-3-ol;hydrochloride” is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTAC . It is a useful intermediate in the synthesis of polypeptides .

Synthesis Analysis

Azetidin-3-ol hydrochloride is used in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular formula of Azetidin-3-ol hydrochloride is C3H8ClNO . The molecular weight is 109.55 .Chemical Reactions Analysis

A solution of l-(diphenylmethyl)-3-hydroxy azetidine hydrochloride in absolute ethanol was hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker .Physical And Chemical Properties Analysis

Azetidin-3-ol hydrochloride is a solid substance with an off-white to light yellow color . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Azetidines, including "3-(3-Methylphenyl)azetidin-3-ol; hydrochloride," serve as key intermediates in organic synthesis. Dejaegher et al. (2002) describe the synthesis of 2-aryl-3,3-dichloroazetidines, showcasing their potential in generating various azaheterocycles through reduction processes and cycloadditions. These compounds demonstrate significant reactivity, enabling the formation of aziridines and aroylaziridines under specific conditions, highlighting their versatility in synthetic chemistry (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Antitumor and Antimicrobial Applications

Greene et al. (2016) explore the antitumor properties of 3-phenoxy-1,4-diarylazetidin-2-ones, demonstrating potent antiproliferative effects against breast cancer cells and interactions with tubulin, a critical target for cancer therapy. This research indicates the potential of azetidine derivatives in developing new cancer treatments (Greene et al., 2016). Additionally, Halve et al. (2007) report on the antimicrobial efficacy of azetidin-2-ones, suggesting their use as a new class of antimicrobial agents capable of targeting specific bacterial and fungal pathogens (Halve, Bhadauria, & Dubey, 2007).

CNS Active Agents

Thomas et al. (2016) discuss the synthesis and evaluation of azetidinones as potential antidepressant and nootropic agents. Certain derivatives displayed high activity in animal models, underscoring the azetidine scaffold's promise for developing central nervous system (CNS) active drugs (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Industrial Applications

Reddy et al. (2011) highlight an optimized process for synthesizing 1-benzylazetidin-3-ol, a precursor for azetidin-3-ol hydrochloride. This work emphasizes the industrial relevance of azetidine derivatives, demonstrating their economical and scalable production for various applications (Reddy et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Methylphenyl)azetidin-3-ol;hydrochloride is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It acts as a non-cleavable linker in ADCs and an alkyl chain-based linker in PROTACs .

Mode of Action

This compound: interacts with its targets by attaching an ADC cytotoxin through an ADC linker . In the case of PROTACs, it contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The biochemical pathways affected by This compound involve the intracellular ubiquitin-proteasome system. PROTACs exploit this system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of This compound ’s action result in the degradation of target proteins when used in PROTACs . When used in ADCs, it enables the delivery of cytotoxins to specific cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The compound 3-(3-Methylphenyl)azetidin-3-ol hydrochloride plays a significant role in biochemical reactions. It is used as a linker in the formation of ADCs, which are comprised of an antibody attached to a cytotoxin . The compound also serves as a linker in the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of 3-(3-Methylphenyl)azetidin-3-ol hydrochloride on cells are primarily related to its role in the formation of ADCs and PROTACs . As a linker in ADCs, it enables the delivery of cytotoxic drugs to specific cells, thereby influencing cell function . As a linker in PROTACs, it facilitates the degradation of target proteins, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(3-Methylphenyl)azetidin-3-ol hydrochloride involves its role as a linker in the formation of ADCs and PROTACs . In ADCs, it enables the attachment of a cytotoxic drug to an antibody, allowing the drug to be delivered specifically to target cells . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, facilitating the degradation of the target protein .

Propiedades

IUPAC Name |

3-(3-methylphenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUCWUTWHHIPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)